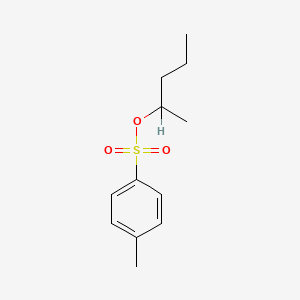

2-Pentyl p-toluenesulfonate

Cat. No. B3052049

Key on ui cas rn:

3813-69-2

M. Wt: 242.34 g/mol

InChI Key: HQSHAZLGVDYADJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04834907

Procedure details

On the other hand, p-hydroxybenzoic acid methyl ester (28.5 g, 0.187 mol) was dissolved in methanol (120 ml), followed by adding and dissolving KOH (10.1 g, 0.187 mol), adding to the solution, optically active p-toluenesulfonic acid 1-methyl-butyl ester obtained above (50 g, 0.206 mol), keeping the mixture under reflux for 4 hours, cooling, adding toluene (200 ml) and 6N-HCl (50 ml), washing the toluene layer with 2N-NaOH aqueous solution, then with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active p-(1-methyl-butyloxy)benzoic acid methyl ester (16.6 g, 0.070 mol), which was then dissolved in ethanol (5 ml), NaOH (4.2 g, 0.105 mol) and water (21 ml), heating under reflux for one hour, cooling, pouring the reaction solution in 6N-HCl aqueous solution (50 ml) with stirring, separating deposited crystals by filtration, and recrystallizing from ethanol to obtain optically active p-(1-methyl-butyloxy)benzoic acid having a m.p. of 67.0°~68.8° C. (9.3 g). To this product (6.5 g, 0.031 mol) was added thionyl chloride (6.0 g, 0.047 mol), followed by heating under reflux for one hour and distilling off excess thionyl chloride to obtain optically active p-(1-methyl-butyloxy)benzoic acid chloride (6.2 g).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

p-(1-methyl-butyloxy)benzoic acid methyl ester

Quantity

16.6 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

COC(=O)C1C=CC(O)=CC=1.[OH-].[K+].CC(OS(C1C=CC(C)=CC=1)(=O)=O)CCC.Cl.C[O:32][C:33](=[O:46])[C:34]1[CH:39]=[CH:38][C:37]([O:40][CH:41]([CH3:45])[CH2:42][CH2:43][CH3:44])=[CH:36][CH:35]=1.[OH-].[Na+]>CO.C(O)C.O.C1(C)C=CC=CC=1>[CH3:45][CH:41]([O:40][C:37]1[CH:36]=[CH:35][C:34]([C:33]([OH:46])=[O:32])=[CH:39][CH:38]=1)[CH2:42][CH2:43][CH3:44] |f:1.2,6.7|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

28.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=C(C=C1)O)=O

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)OS(=O)(=O)C1=CC=C(C=C1)C

|

Step Five

|

Name

|

p-(1-methyl-butyloxy)benzoic acid methyl ester

|

|

Quantity

|

16.6 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=C(C=C1)OC(CCC)C)=O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained above (50 g, 0.206 mol)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the toluene layer with 2N-NaOH aqueous solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling off toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain as a residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallizing from ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCC)OC1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |